![molecular formula C20H19N5O2 B2883537 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1359149-68-0](/img/structure/B2883537.png)
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyrazine and [1,2,4]triazolo[4,3-a]quinoxaline derivatives are potential c-Met kinase inhibitors . They have been evaluated against cancer cell lines such as A549, MCF-7, and HeLa .
Synthesis Analysis
Two series of these derivatives were designed and their IC50 values were evaluated . The compound with the most potential, 22i, exhibited excellent anti-tumor activity .Molecular Structure Analysis
These compounds have a 4-oxo-pyridazinone moiety . The triazolophthalazine ring system of L-45 was bioisosterically modified to its triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The compound 22i also possessed superior c-Met kinase inhibition ability at the nanomolar level .Scientific Research Applications
Diversified Synthesis Approaches
Synthetic Methodologies for Quinoxaline Derivatives
A diversified synthesis of quinoxaline derivatives, including 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, has been demonstrated through Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, offering potential for the creation of novel compounds with various applications in medicinal chemistry and material science (Y. An et al., 2017).
Biological Activities and Potential Applications
Anticonvulsant Properties
Quinoxaline derivatives have been synthesized with potential anticonvulsant properties. For example, 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide was used as a precursor for synthesizing novel quinoxaline derivatives, some of which showed promising anticonvulsant activities (Mohamed Alswah et al., 2013).
Adenosine Receptor Antagonism
A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as adenosine receptor antagonists, with implications for their use as novel and rapid-acting antidepressant agents. This highlights the relevance of quinoxaline derivatives in neuropsychopharmacology, potentially offering new avenues for the treatment of depression and anxiety disorders (R. Sarges et al., 1990).
Antimicrobial Agents
The synthesis and evaluation of quinoxaline derivatives as selective AMPA receptor antagonists have also revealed potent and selective compounds, indicating the versatility of quinoxaline scaffolds in developing receptor-specific drugs with potential antimicrobial activities (D. Catarzi et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator , which means it inserts itself between the base pairs of the DNA helix, disrupting its structure and function. This mechanism is often employed by anticancer agents .
Mode of Action
The compound interacts with its target, DNA, by intercalating between the base pairs . This disrupts the normal structure and function of the DNA, preventing it from being correctly read and transcribed. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The disruption of dna structure and function can have wide-ranging effects on various cellular processes, including dna replication, transcription, and protein synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds , suggesting that these compounds may have good bioavailability and low toxicity.
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to intercalate DNA
Future Directions
properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-6-4-5-7-16(15)25(17)19)12-18(26)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXPUDLDHZERQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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